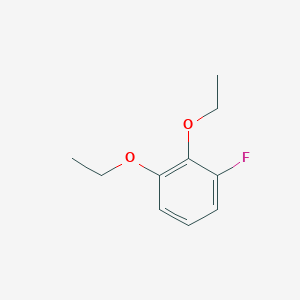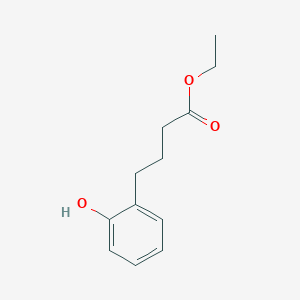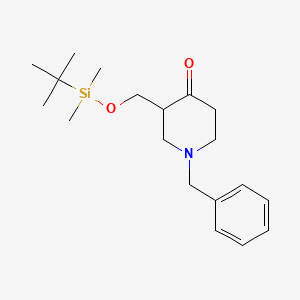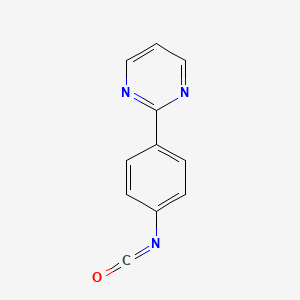
2-(4-Isocyanatophenyl)pyrimidin
Übersicht
Beschreibung
2-(4-Isocyanatophenyl)pyrimidine is a pyrimidine-based molecule . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been a subject of research due to their wide range of biological activities . Numerous methods for the synthesis of pyrimidines are described . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea in the presence of potassium carbonate as a catalyst under condensation reaction .Molecular Structure Analysis
The molecular formula of 2-(4-Isocyanatophenyl)pyrimidine is C11H7N3O . It has an average mass of 197.193 Da and a monoisotopic mass of 197.058914 Da .Chemical Reactions Analysis
Pyrimidines are known to display a wide array of biological and pharmacological activities, including antimicrobial, anticancer, antifungal, antiviral, and many others . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
2-(4-Isocyanatophenyl)pyrimidine is a solid compound . Its InChI key is available .Wirkmechanismus
Target of Action
Pyrimidines, in general, are known to interact with a variety of biological targets, including enzymes involved in inflammatory responses .
Mode of Action
Pyrimidines, as a class, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are thought to exert these effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
These markers can be either directly or indirectly related to pyrimidine metabolism .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects, which could suggest potential cellular and molecular impacts .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Isocyanatophenyl)pyrimidine in lab experiments is its specificity for damaged DNA. This compound has been found to bind specifically to damaged DNA, making it a useful tool for studying DNA damage in cells. However, one of the main limitations of using this compound is its toxicity. 2-(4-Isocyanatophenyl)pyrimidine has been found to be highly toxic to cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Isocyanatophenyl)pyrimidine. One of the most promising areas of research is the development of new fluorescent probes based on this compound. These probes could be used to study DNA damage in a range of biological systems, including cells and tissues. Additionally, there is potential for the development of new therapeutic agents based on the biochemical and physiological effects of this compound. Further research is needed to fully understand the mechanism of action of 2-(4-Isocyanatophenyl)pyrimidine and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Pyrimidine wurden bei der Entwicklung antimikrobieller Medikamente eingesetzt. Sie können das Wachstum von Mikroorganismen hemmen und bieten so eine potenzielle Lösung zur Behandlung verschiedener Infektionen .
Antimalaria-Anwendungen
Pyrimidine wurden auch bei der Entwicklung von Antimalariamitteln eingesetzt. Sie können in den Lebenszyklus von Malariaparasiten eingreifen und bieten so einen vielversprechenden Ansatz zur Behandlung und Vorbeugung von Malaria .
Antiviren-Anwendungen
Pyrimidine haben sich bei der Entwicklung von antiviralen Medikamenten als vielversprechend erwiesen. Sie können die Replikation von Viren hemmen und bieten so eine mögliche Behandlungsoption für verschiedene Virusinfektionen .
Antikrebs-Anwendungen
Pyrimidine wurden bei der Entwicklung von Antikrebsmitteln eingesetzt. Sie können das Wachstum und die Teilung von Krebszellen stören und bieten so eine potenzielle Strategie zur Krebsbehandlung .
Entzündungshemmende Anwendungen
Pyrimidine haben sich bei der Entwicklung von entzündungshemmenden Medikamenten als vielversprechend erwiesen. Sie können die Expression und Aktivität bestimmter wichtiger Entzündungsmediatoren hemmen und bieten so eine mögliche Lösung zur Behandlung verschiedener entzündlicher Erkrankungen .
Analgetische Anwendungen
Pyrimidine wurden bei der Entwicklung von Schmerzmitteln eingesetzt. Sie können Schmerzen lindern und bieten so eine potenzielle Behandlungsoption für verschiedene schmerzhafte Erkrankungen .
Antiepileptische Anwendungen
Pyrimidine haben sich bei der Entwicklung von Antiepileptika als vielversprechend erwiesen. Sie können die übermäßige, schnelle Entladung von Neuronen während Krampfanfällen unterdrücken und bieten so einen vielversprechenden Ansatz zur Behandlung von Epilepsie .
Antioxidative Anwendungen
Pyrimidine wurden bei der Entwicklung von Antioxidantien eingesetzt. Sie können schädliche freie Radikale im Körper neutralisieren und bieten so eine potenzielle Strategie zur Vorbeugung verschiedener Krankheiten, die mit oxidativem Stress verbunden sind .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .
Biochemische Analyse
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 2-(4-Isocyanatophenyl)pyrimidine belongs, play a crucial role in various biological processes . They are involved in the synthesis of DNA and RNA, and they interact with various enzymes and proteins in the body .
Cellular Effects
For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
2-(4-Isocyanatophenyl)pyrimidine is likely to be involved in pyrimidine metabolism, given that it is a pyrimidine derivative . Pyrimidine metabolism involves a series of biochemical reactions that produce, interconvert, and break down pyrimidines in the body .
Eigenschaften
IUPAC Name |
2-(4-isocyanatophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-8-14-10-4-2-9(3-5-10)11-12-6-1-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNOZLRRMBBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640271 | |
| Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216059-84-6 | |
| Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


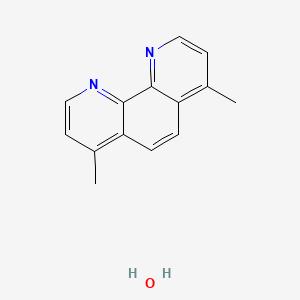
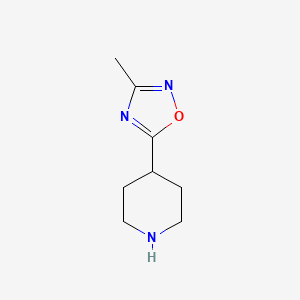
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
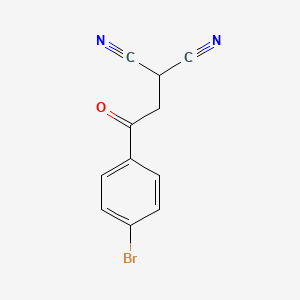
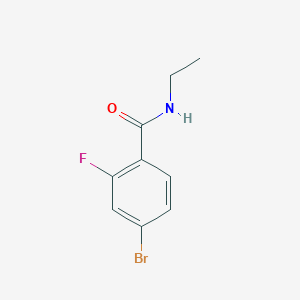
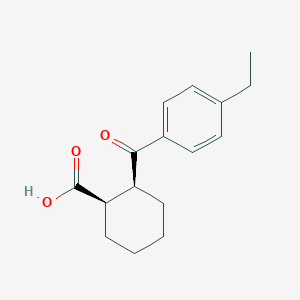
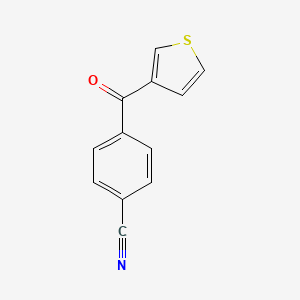

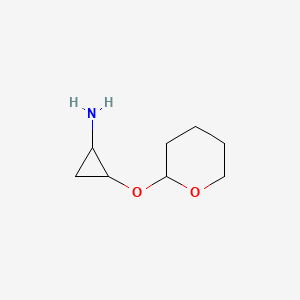
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)
